

YNT-185: A Comparative Selectivity Analysis Against Orexin Receptor Modulators

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Compound of Interest

Compound Name: Ynt-185
Cat. No.: B15617110

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **YNT-185**, a novel orexin receptor agonist, against other known orexin receptor modulators. The data presented herein is intended to provide researchers with the necessary information to evaluate **YNT-185** for their specific research applications.

Orexin Receptor Binding Profile

YNT-185 is a potent and selective agonist for the orexin type-2 receptor (OX2R).[1] Its selectivity for OX2R over orexin type-1 receptor (OX1R) is a key characteristic that differentiates it from other orexin receptor modulators. The following table summarizes the binding affinities and functional activities of **YNT-185** in comparison to other relevant compounds.

Compound	Target Receptor	Agonist/Antagonist	EC50 / Ki [nM]	Selectivity (OX1R/OX2R)
YNT-185	OX1R	Agonist	2750[1]	~100-fold for OX2R
OX2R	Agonist	28[1]		
TAK-925	OX1R	Agonist	>27,500	>5000-fold for OX2R[2]
OX2R	Agonist	5.5[2]		
Suvorexant	OX1R	Antagonist	0.55 (Ki)[3]	Dual Antagonist
OX2R	Antagonist	0.35 (Ki)[3]		

Broad Receptor Selectivity Profile

A comprehensive understanding of a compound's selectivity is crucial for predicting its potential off-target effects. While a broad screening panel for **YNT-185** against a wide range of receptors is not publicly available, information on its comparators highlights the importance of such profiling.

- TAK-925: This highly selective OX2R agonist has been profiled against a panel of 106 off-target enzymes and receptors and demonstrated good selectivity.[4][5]

The lack of a publicly available, broad selectivity panel for **YNT-185** is a current limitation for a comprehensive off-target risk assessment.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the functional activity of orexin receptor modulators.

Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists and antagonists, such as those targeting orexin receptors.

Objective: To measure the ability of a compound to stimulate or inhibit the release of intracellular calcium mediated by the activation of orexin receptors.

Materials:

- HEK293 cells stably expressing either human OX1R or OX2R.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (**YNT-185**, TAK-925, etc.) and control compounds (e.g., orexin-A).
- Antagonists for inhibition studies (e.g., suvorexant).
- A fluorescence plate reader capable of kinetic reading.

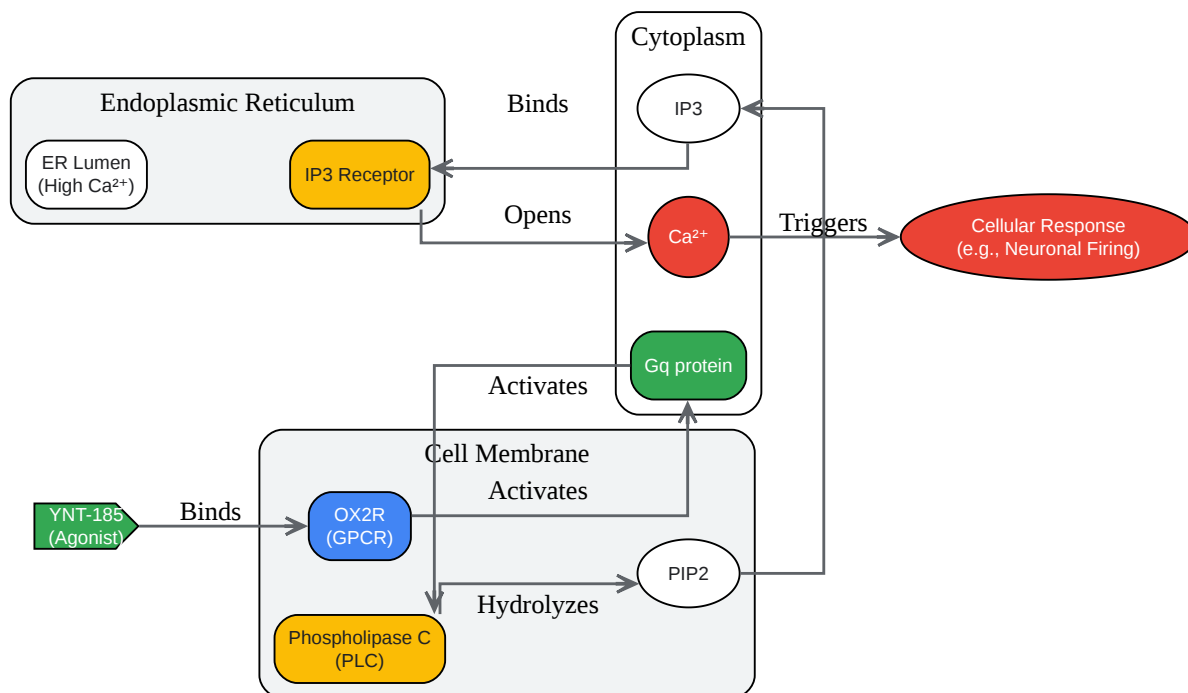
Procedure:

- Cell Culture: HEK293 cells expressing either OX1R or OX2R are cultured to confluency in appropriate cell culture flasks.
- Cell Plating: Cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to attach overnight.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.
- Compound Preparation: Serial dilutions of the test and control compounds are prepared in the assay buffer.
- Assay:
 - The dye-loading solution is removed, and the cells are washed with the assay buffer.

- The plate is placed in a fluorescence plate reader.
- A baseline fluorescence reading is taken before the addition of the compounds.
- The test compounds are added to the wells, and the fluorescence is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
 - The ΔF is then normalized to the maximum response induced by a saturating concentration of a reference agonist (e.g., orexin-A).
 - For agonists, dose-response curves are generated by plotting the normalized response against the compound concentration. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a non-linear regression model.
 - For antagonists, cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is then determined.

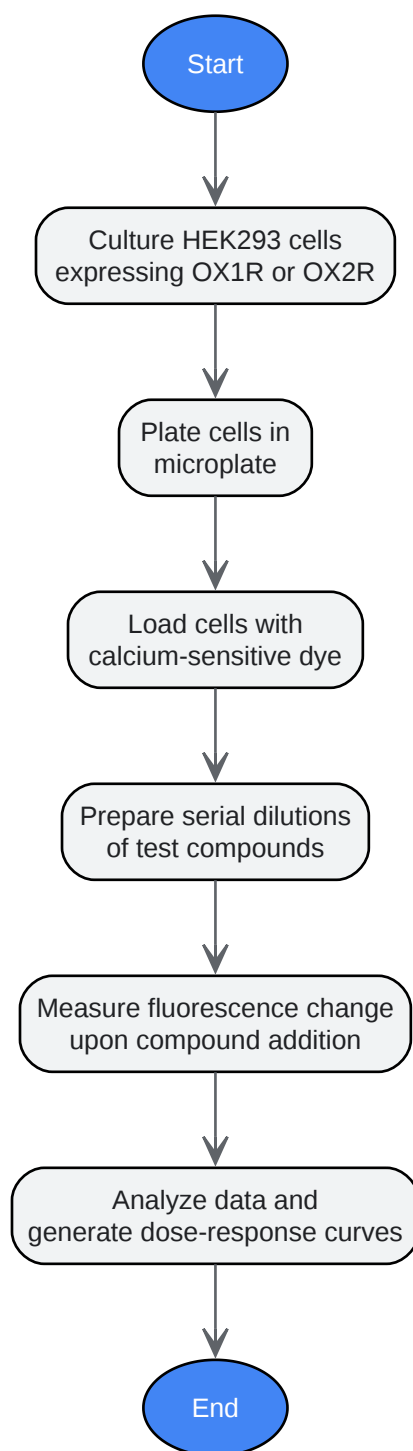
Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated.



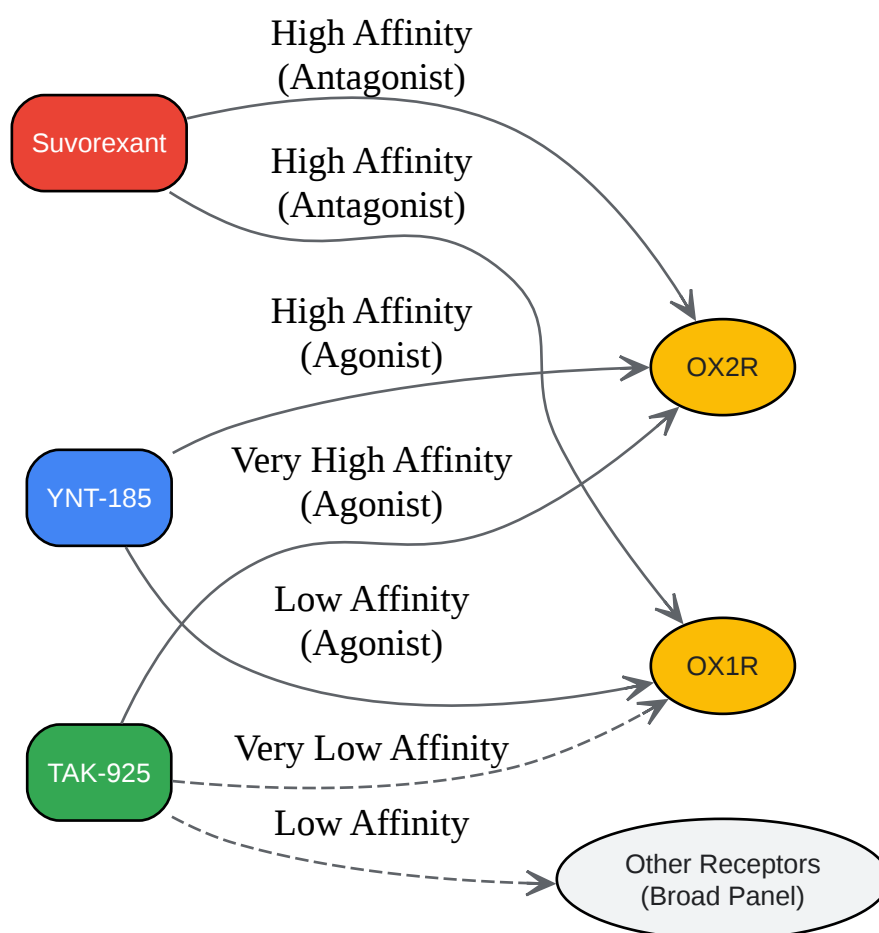
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Caption: Orexin 2 Receptor (OX2R) Gq Signaling Pathway.



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Caption: Calcium Mobilization Assay Workflow.



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Caption: Selectivity of Orexin Receptor Modulators.

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- [5. pubs.acs.org \[pubs.acs.org\]](#)
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